molecular formula C18H22N2O2S B12143074 N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide

N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide

Cat. No.: B12143074
M. Wt: 330.4 g/mol
InChI Key: PQDZDZXLHZWHPH-UHFFFAOYSA-N
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Description

N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It contains a thiophene ring substituted with an ethyl group and a morpholin-4-ylmethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized with an ethyl group and a morpholin-4-ylmethyl group through alkylation reactions.

    Coupling with benzamide: The functionalized thiophene is then coupled with benzamide using amide bond formation reactions, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Benzamide derivatives: Compounds with benzamide moieties but different aromatic or heterocyclic rings.

Uniqueness

N-{5-ethyl-3-[(morpholin-4-yl)methyl]thiophen-2-yl}benzamide is unique due to its specific combination of a thiophene ring with an ethyl group and a morpholin-4-ylmethyl group, coupled with a benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[5-ethyl-3-(morpholin-4-ylmethyl)thiophen-2-yl]benzamide

InChI

InChI=1S/C18H22N2O2S/c1-2-16-12-15(13-20-8-10-22-11-9-20)18(23-16)19-17(21)14-6-4-3-5-7-14/h3-7,12H,2,8-11,13H2,1H3,(H,19,21)

InChI Key

PQDZDZXLHZWHPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)CN3CCOCC3

Origin of Product

United States

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